2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is a complex organic compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol . This compound is characterized by its unique structure, which includes an ethoxy group, an isopropyl group, and a sulfonyl group attached to a benzoic acid core . It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-isopropylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or ethanol .
Chemical Reactions Analysis
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid can be compared with other sulfonyl-containing benzoic acid derivatives. Similar compounds include:
2-{[(2-Methoxyphenyl)sulfonyl]amino}benzoic acid: This compound has a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
2-{[(2-Isopropylphenyl)sulfonyl]amino}benzoic acid: This compound lacks the ethoxy group, which affects its solubility and reactivity.
2-{[(2-Ethoxyphenyl)sulfonyl]amino}benzoic acid: This compound lacks the isopropyl group, resulting in different steric and electronic effects.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(2-ethoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-24-16-10-9-13(12(2)3)11-17(16)25(22,23)19-15-8-6-5-7-14(15)18(20)21/h5-12,19H,4H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMDMRZEWRMOSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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